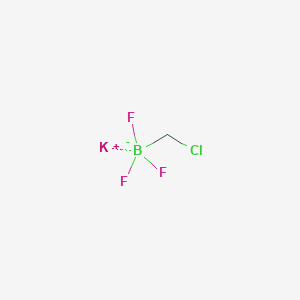

Potassium chloromethyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium chloromethyltrifluoroborate is a type of organoboron reagent . Organoboron reagents are a special class of compounds that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Synthesis Analysis

The synthesis of organotrifluoroborate salts, including this compound, has been studied extensively . A wide range of trifluoroborates can be rapidly, simply, and safely prepared from MF (M=K, Cs), RCO2H, and a boronic acid/ester in regular glassware . The use of L - (+)-tartaric acid as an alkali-metal sponge is key and allows isolation of RBF3M by a simple stir/filter/evaporate sequence .

Molecular Structure Analysis

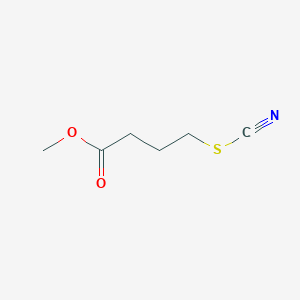

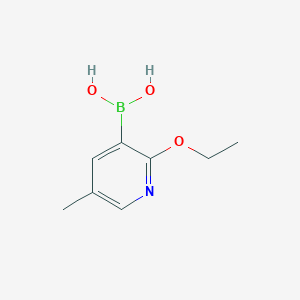

The molecular formula of this compound is CH2BClF3K . The molecular weight is 156.39 g/mol . The InChIKey is LDOWKRWAPHPRAP-UHFFFAOYSA-N . The Canonical SMILES is B-(F)(F)F. [K+] .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass is 155.9527239 g/mol . The Monoisotopic Mass is 155.9527239 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 7 . The Formal Charge is 0 . The Complexity is 44.7 .

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Potassium chloromethyltrifluoroborate is prominently utilized in Suzuki-Miyaura cross-coupling reactions. It serves as a stable and efficient reactant in the palladium-catalyzed cross-coupling with aryl halides, leading to the synthesis of various organic compounds. This application is significant in combinatorial chemistry due to the stability and indefinite storability of potassium alkynyltrifluoroborates, a class to which this compound belongs (Molander et al., 2002).

Synthesis of Functionalized Organotrifluoroborates

This compound is instrumental in synthesizing various functionalized organotrifluoroborates. These organotrifluoroborates are derived through nucleophilic substitution of the halide in potassium halomethyltrifluoroborates, which is an innovative synthetic method (Molander & Ham, 2006).

Mannich Type Reactions

This compound is used in Lewis acid-promoted Mannich type reactions. It reacts with α,α-dichlorinated aldimines to form a new class of functionalized propargylamines and allylamines. This usage is notable in the context of the modified Petasis reaction (Stas & Tehrani, 2007).

Role in CO2 Transport and Separation

This compound also finds application in CO2 transport and separation. When incorporated into poly (ether-block-amide), it enhances CO2 separation performance. This application is crucial in environmental management and industrial processes (Lee & Kang, 2021).

Copper-Catalyzed Reactions

In copper-catalyzed reactions, this compound is employed in oxidative Heck-type reactions with vinyl arenes. This showcases its versatility in various catalytic processes (Liwosz & Chemler, 2013).

Allylboration Reactions

The compound is used in mild double allylboration reactions of nitriles and acid anhydrides to form bis-allyl amines and esters. This demonstrates its role in forming complex organic structures (Ramadhar et al., 2013).

Safety and Hazards

Potassium chloromethyltrifluoroborate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Mecanismo De Acción

Mode of Action

Potassium chloromethyltrifluoroborate is known for its role in coupling reactions . It has been used in modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . It also plays a significant role in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyltrifluoroborates with aryl, alkenyl, or alkyl halides and triflates .

Biochemical Pathways

It has been incorporated into a number of diverse applications, including as precursors for difluoroboranes and intermediates for synthetic pathways .

Pharmacokinetics

, which suggests that it may have favorable pharmacokinetic properties.

Result of Action

The result of this compound’s action is the formation of new chemical bonds through coupling reactions . This has led to its use in the synthesis of a wide range of chemical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. , suggesting that it is relatively resistant to environmental changes.

Análisis Bioquímico

Cellular Effects

The cellular effects of Potassium chloromethyltrifluoroborate are not well-studied. Potassium ions are critical for many cellular processes, including nerve signal function, muscle contraction, regulation of heartbeat and blood pressure, and movement of nutrients into cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known to participate in synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation

Propiedades

IUPAC Name |

potassium;chloromethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOWKRWAPHPRAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BClF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)

![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)